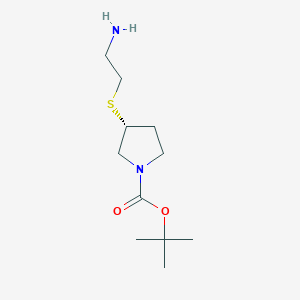

(R)-3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Description

This compound is a chiral pyrrolidine derivative featuring a tert-butyl ester protecting group and a 2-aminoethylsulfanyl substituent at the 3-position of the pyrrolidine ring. The tert-butyl ester enhances solubility in organic solvents during synthesis, while the aminoethylsulfanyl group introduces a primary amine, enabling further functionalization or participation in biological interactions . Its enantiomeric purity (R-configuration) is critical for applications in asymmetric synthesis or drug development, where stereochemistry influences activity.

Properties

IUPAC Name |

tert-butyl (3R)-3-(2-aminoethylsulfanyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2S/c1-11(2,3)15-10(14)13-6-4-9(8-13)16-7-5-12/h9H,4-8,12H2,1-3H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXSGKKGEFFQKF-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)SCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)SCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(R)-3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, also known as CB52575389, is a compound with significant biological relevance. Its molecular formula is CHNOS, and it has a molecular weight of 246.37 g/mol. This compound's unique structure, characterized by the presence of a pyrrolidine ring and an aminoethylsulfanyl group, contributes to its diverse biological activities.

- CAS Number : 1353998-12-5

- Molecular Weight : 246.37 g/mol

- Boiling Point : Approximately 354.1 ± 37.0 °C

The biological activity of (R)-3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is primarily attributed to its ability to interact with various biological targets. The aminoethylsulfanyl group can form hydrogen bonds, while the pyrrolidine ring facilitates hydrophobic interactions with enzymes or receptors, modulating their activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : Studies have shown that compounds with similar structures possess antioxidant properties, which can protect cells from oxidative stress.

- Neuroprotective Effects : The compound may have neuroprotective effects, potentially beneficial in neurological disorders.

- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against various pathogens.

Data Table of Biological Activities

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant properties of pyrrolidine derivatives indicated that (R)-3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester significantly reduced reactive oxygen species (ROS) levels in vitro. This suggests potential applications in preventing oxidative damage in cells.

Case Study 2: Neuroprotection

In a model of neurodegeneration, administration of this compound resulted in decreased neuronal cell death and improved functional outcomes in animal models. The mechanism was linked to the modulation of neuroinflammatory pathways.

Case Study 3: Antimicrobial Efficacy

Research exploring the antimicrobial properties showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for developing new antibiotics.

Scientific Research Applications

-

Potential Therapeutic Agent :

- The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to biologically active molecules. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in treating neurological disorders or as an anti-inflammatory agent.

-

Peptide Synthesis :

- (R)-3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can be utilized as a building block in peptide synthesis. Its unique side chain allows for the incorporation of sulfur-containing moieties into peptides, which can enhance their biological activity or stability.

Biochemical Research Applications

-

Enzyme Inhibition Studies :

- The compound's structure is conducive to studies involving enzyme inhibition, particularly in the context of proteases or other enzymes that interact with amino acids and sulfhydryl groups. Understanding its interaction with specific enzymes can provide insights into its mechanism of action.

-

Receptor Binding Studies :

- Research has indicated that compounds similar to (R)-3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester may exhibit binding affinity to various receptors, including those involved in neurotransmission and pain pathways. Investigating these interactions can lead to advancements in pharmacology.

Synthetic Organic Chemistry Applications

-

Synthesis of Novel Compounds :

- The compound serves as an intermediate in the synthesis of novel pyrrolidine derivatives, which may possess unique pharmacological properties. Its functional groups enable various chemical reactions, including nucleophilic substitutions and coupling reactions.

-

Chiral Auxiliary :

- As a chiral compound, it can be employed as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically enriched compounds that are crucial in pharmaceuticals.

Case Studies and Research Findings

Several studies have highlighted the relevance of (R)-3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester in scientific research:

- A study published in Journal of Medicinal Chemistry explored the synthesis of novel derivatives based on this compound and their subsequent biological evaluation against cancer cell lines, showing promising anti-cancer activity.

- Research conducted by Biochemistry Journal investigated the compound's role in modulating enzyme activity related to metabolic pathways, suggesting its potential use in metabolic disorder treatments.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (S)-3-(2-Amino-ethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

- CAS : 1354011-32-7

- Molecular Weight : 246.37 g/mol

- Key Differences :

- The S-enantiomer shares identical molecular weight and functional groups but differs in stereochemistry at the pyrrolidine ring’s 3-position.

- Enantiomers often exhibit divergent biological activities; for example, one enantiomer may show higher binding affinity to a target protein, while the other is inactive or toxic .

- Applications : Used in studies requiring stereochemical contrast, such as chiral catalyst development or receptor selectivity assays .

Sulfonate Ester Derivatives

a) (R)-3-Methanesulfonyloxy-pyrrolidine-1-carboxylic acid tert-butyl ester

- CAS : 141699-57-2

- Molecular Weight : 265.33 g/mol

- Key Differences: Replaces the aminoethylsulfanyl group with a methanesulfonyloxy (mesyl) group. The mesyl group acts as a leaving group, making this compound a key intermediate in nucleophilic substitution reactions.

- Applications : Used in synthesizing pyrrolidine-based pharmaceuticals or agrochemicals .

b) (R)-3-(Toluene-4-sulfonyloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester

- CAS: Not explicitly listed (intermediate in ).

- Synthesis : Prepared via tosylation of a hydroxyl precursor using p-toluenesulfonyl chloride .

- Key Differences :

- The bulkier tosyl group enhances stability and selectivity in reactions compared to mesyl derivatives.

- Applications : Intermediate in multi-step syntheses, particularly where steric effects influence reaction pathways .

Amino- and Heterocyclic-Substituted Derivatives

a) (R)-3-(1-Pyridin-2-yl-ethylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

- CAS : 1401673-03-7

- Molecular Weight : 291.40 g/mol

- Key Differences: Substitutes the aminoethylsulfanyl group with a pyridin-2-yl-ethylamino moiety.

- Applications : Explored in drug discovery for kinase inhibitors or GPCR modulators .

b) (R)-3-[(3-Methyl-thiophene-2-carbonyl)-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester

- CAS : 1353998-25-0

- Molecular Weight: Not explicitly listed.

- Key Differences: Features a thiophene-carbonyl group, increasing lipophilicity and altering electronic properties compared to the aminoethylsulfanyl group.

- Applications: Potential use in designing compounds with improved membrane permeability or metabolic stability .

Comparative Analysis Table

Key Findings and Implications

- Enantiomeric Pairs: The R- and S-forms of the aminoethylsulfanyl derivative highlight the importance of chirality in drug design, as even minor stereochemical changes can drastically alter efficacy or toxicity .

- Functional Group Diversity: Sulfonate Esters (e.g., mesyl, tosyl): Ideal for synthetic intermediates due to their leaving group properties . Aminoethylsulfanyl vs. Heterocyclic Groups: The former offers a reactive amine for conjugation, while heterocycles (pyridine, thiophene) enhance target engagement or pharmacokinetic properties .

- Safety Considerations: Tert-butyl esters like the methoxycarbonyl-phenyl analog () show irritant properties, suggesting that substituents influence hazard profiles. The aminoethylsulfanyl group may pose distinct handling requirements due to its amine moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.